molecular formula C12H13NO4 B1217678 (R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone CAS No. 78340-51-9

(R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Cat. No. B1217678
CAS RN: 78340-51-9
M. Wt: 235.24 g/mol
InChI Key: ZUSPUYXHFZBBBB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461906

Procedure details

1.54 g of (R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate are heated at 100° C. in 50 ml of pyridine for 10 minutes under nitrogen with 0.42 g of thiourea and 7 ml of ethanol. The solvent is removed by evaporation and the residue is partitioned between ethyl acetate and water. The organic phase is washed several times with water and the aqueous phases are extracted with ethyl acetate. The combined ethyl acetate phases are evaporated, the residue is boiled at reflux in diisopropyl ether and then the solution is decanted off from insoluble constituents. The clear, colourless diisopropyl ether phase is stirred in an ice-bath and then left to stand in an ice box overnight. The product which crystallises out is filtered off and there is obtained (R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone of melting point 125°-126° C.
Name
(R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
(R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[CH2:13][CH2:12][C@H:11]([C@@H](Cl)C([O-])=O)[C:10]2=[O:19])=[O:8])=[CH:5][CH:4]=1.NC(N)=S.C([OH:28])C>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([C:7]([N:9]2[C:10](=[O:19])[CH:11]([OH:28])[CH2:12][CH2:13]2)=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
(R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate
Quantity
1.54 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N2C([C@H](CC2)[C@H](C(=O)[O-])Cl)=O)C=C1
Name
Quantity
0.42 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The clear, colourless diisopropyl ether phase is stirred in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase is washed several times with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases are extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined ethyl acetate phases are evaporated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in diisopropyl ether
CUSTOM
Type
CUSTOM
Details
the solution is decanted off from insoluble constituents
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The product which crystallises out
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
(R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.